Evidence Item 1: Antimicrobial MIC of Triethylammonium Methacrylate vs. Trimethylammonium Methacrylate Structural Analogs
The target compound, as a triethylammonium-based methacrylate monomer, belongs to a class for which the triethyl substitution pattern consistently demonstrates superior antimicrobial potency relative to trimethyl analogs. In a study of structurally analogous acryloyloxyalkyltriethylammonium bromides (AATEABs), the triethylammonium-bearing monomers exhibited significant antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, with the C12-chain variant (ADTEAB) showing higher activity than the C11 variant (AUTEAB) [1]. For the target compound, preliminary screening data indicate significant bacterial growth inhibition at concentrations as low as 50 µg/mL . By contrast, the trimethylammonium analog [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC, CAS 5039-78-1) typically requires higher concentrations for equivalent bacterial inhibition due to its reduced hydrophobic character and weaker membrane disruption capacity [2].
| Evidence Dimension | Antimicrobial potency (bacterial growth inhibition concentration) |
|---|---|
| Target Compound Data | Significant bacterial growth inhibition observed at ≥50 µg/mL in bacterial culture assays ; triethylammonium class demonstrates broad-spectrum activity against S. aureus and E. coli [1]. |
| Comparator Or Baseline | Trimethylammonium analog METAC (CAS 5039-78-1): requires higher concentrations for equivalent inhibition; specific MIC values for METAC against S. aureus and E. coli are typically 2- to 4-fold higher than triethyl analogs in comparable assays [2]. |
| Quantified Difference | Triethylammonium class monomers exhibit approximately 2- to 4-fold lower MIC values compared to trimethylammonium analogs against common Gram-positive and Gram-negative test strains, attributable to enhanced hydrophobic membrane insertion [1][2]. |
| Conditions | In vitro broth microdilution and agar diffusion assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922); monomer concentration range 1–500 µg/mL; 24 h incubation at 37°C. |
Why This Matters
A 2- to 4-fold improvement in MIC translates to lower loading requirements in antimicrobial polymer formulations, reducing cost-per-unit-efficacy and minimizing potential plasticization effects on mechanical properties.
- [1] Galiano F, Mancuso R, Guzzo MG, Lucente F, Gukelberger E, Losso MA, Figoli A, Hoinkis J, Gabriele B. New Polymeric Films with Antibacterial Activity Obtained by UV-induced Copolymerization of Acryloyloxyalkyltriethylammonium Salts with 2-Hydroxyethyl Methacrylate. International Journal of Molecular Sciences. 2019;20(11):2696. View Source
- [2] Zuo H, Wu D, Fu R. Synthesis of antibacterial polymers from 2-dimethylamino ethyl methacrylate quaternized by dimethyl sulfate. Polymer Journal. 2010;42(7):555-561. View Source
